

Application Notes and Protocols for the Quantification of C26H16ClF3N2O4 in Plasma

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Compound of Interest

Compound Name: C26H16ClF3N2O4

Cat. No.: B12631343

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Introduction

The accurate quantification of therapeutic compounds in biological matrices is a cornerstone of drug development, enabling the characterization of pharmacokinetics, assessment of bioequivalence, and therapeutic drug monitoring.[1][2] This document provides a comprehensive guide to the analytical methods for the quantification of the novel small molecule **C26H16ClF3N2O4** in plasma. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These methods are presented with detailed experimental protocols and validation data to ensure reliable and reproducible results in a research or clinical setting.[3]

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective technique, making it the preferred method for the quantification of low-concentration analytes in complex biological matrices like plasma.[4][5][6]

A. Experimental Protocol

- Sample Preparation: A protein precipitation method is employed for the extraction of **C26H16ClF3N2O4** from plasma.[7][8]

- To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled **C26H16ClF3N2O4**).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.^[9]
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Chromatographic Conditions:
 - HPLC System: A standard high-performance liquid chromatography system.
 - Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient Elution:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20% to 95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95% to 20% B
 - 3.1-4.0 min: 20% B
 - Injection Volume: 5 µL.
 - Column Temperature: 40°C.
- Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - **C26H16ClF3N2O4**: $[M+H]^+$ → fragment ion (specific m/z values to be determined experimentally).
 - Internal Standard: $[M+H]^+$ → fragment ion (specific m/z values to be determined experimentally).
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

B. Method Validation

The method was validated according to the US FDA guidelines on bioanalytical method validation.^[3]

- Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r^2) > 0.99.
- Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results were within the acceptable limits ($\pm 15\%$ for accuracy, $\leq 15\%$ for precision).^[8]
- Matrix Effect: The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma samples with that in neat solutions. The coefficient of variation of the matrix factor was less than 15%.
- Recovery: The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
- Stability: The stability of **C26H16ClF3N2O4** was evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage

at -80°C.

C. Quantitative Data Summary

Validation Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	$\leq 8.5\%$
Inter-day Precision (%CV)	$\leq 10.2\%$
Intra-day Accuracy (% bias)	-5.2% to 6.8%
Inter-day Accuracy (% bias)	-7.1% to 8.3%
Mean Extraction Recovery	85.4%
Matrix Effect (%CV)	< 12%

II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

For applications where the expected concentrations are higher and the sensitivity of LC-MS/MS is not required, an HPLC-UV method can be a cost-effective alternative.[\[10\]](#)[\[11\]](#)[\[12\]](#)

A. Experimental Protocol

- Sample Preparation: A liquid-liquid extraction (LLE) procedure is utilized.[\[10\]](#)[\[12\]](#)
 - To 200 μ L of plasma, add 50 μ L of internal standard solution and 1 mL of extraction solvent (e.g., ethyl acetate).
 - Vortex for 2 minutes.
 - Centrifuge at 4000 \times g for 10 minutes.

- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
 - Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio.[10]
 - Flow Rate: 1.0 mL/min.[10]
 - Injection Volume: 20 µL.
 - Detection Wavelength: To be determined based on the UV-Vis spectrum of **C26H16ClF3N2O4**.
 - Column Temperature: Ambient.

B. Method Validation

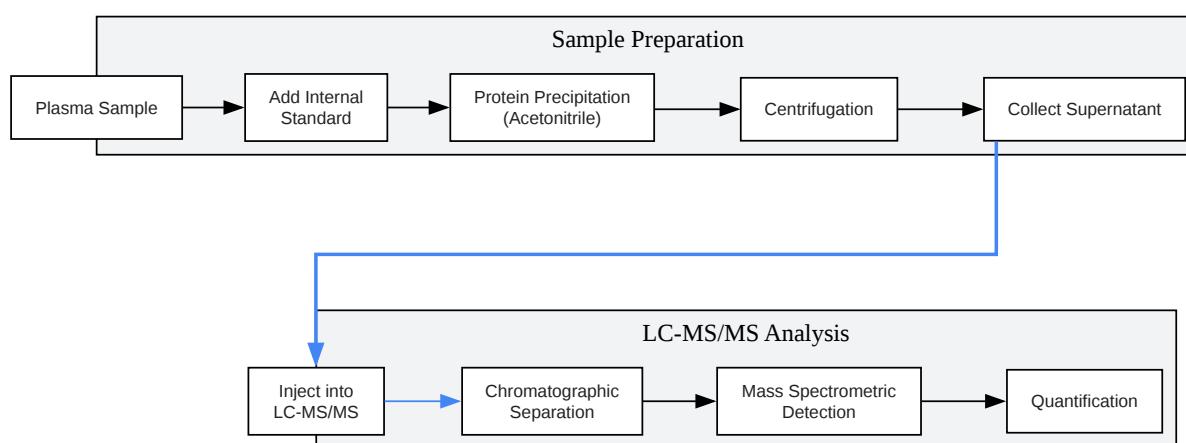
The HPLC-UV method was validated following similar guidelines as the LC-MS/MS method.

- Linearity: The method demonstrated linearity from 50 to 5000 ng/mL.
- Accuracy and Precision: Intra- and inter-day accuracy and precision were within acceptable limits.
- Selectivity: The method was shown to be selective for **C26H16ClF3N2O4**, with no significant interference from endogenous plasma components.

C. Quantitative Data Summary

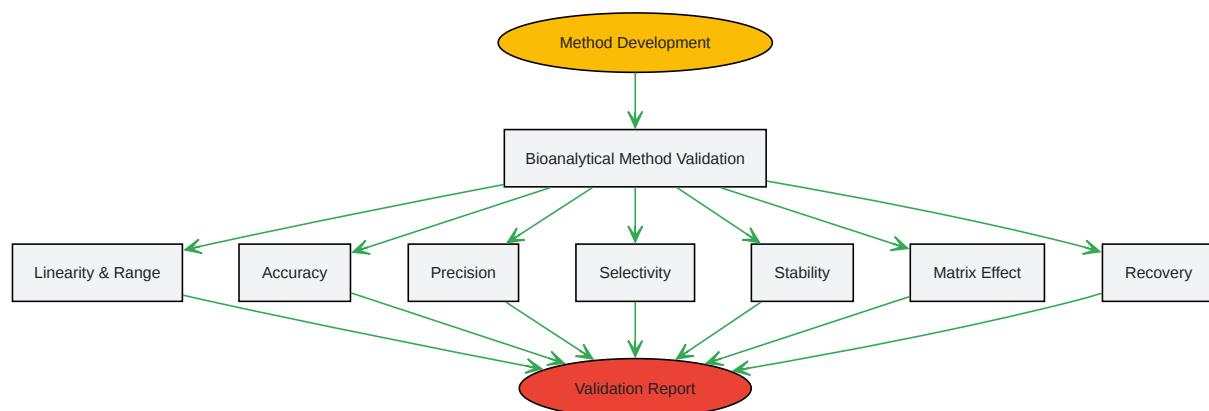
Validation Parameter	Result
Linearity Range	50 - 5000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	50 ng/mL
Intra-day Precision (%CV)	$\leq 9.8\%$
Inter-day Precision (%CV)	$\leq 11.5\%$
Intra-day Accuracy (% bias)	-8.5% to 9.2%
Inter-day Accuracy (% bias)	-10.1% to 10.8%
Mean Extraction Recovery	78.2%

Visualizations



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Caption: LC-MS/MS Experimental Workflow.



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Caption: Bioanalytical Method Validation Workflow.

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